(1-(5-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol
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Overview
Description
(1-(5-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol: is a chemical compound that belongs to the class of nitropyridines It features a pyrrolidine ring attached to a nitropyridine moiety, with a hydroxymethyl group at the pyrrolidine’s third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol typically involves the nitration of a pyridine derivative followed by the formation of the pyrrolidine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(5-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Formation of (1-(5-Carboxypyridin-2-yl)pyrrolidin-3-yl)methanol.
Reduction: Formation of (1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl)methanol.
Substitution: Formation of various substituted pyrrolidinylmethanol derivatives.
Scientific Research Applications
(1-(5-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(5-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol
- (1-(5-Chloro-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol
- (1-(5-Fluoro-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol
Uniqueness
(1-(5-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol is unique due to its specific nitro group positioning and the presence of a hydroxymethyl group. These structural features confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
[1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-7-8-3-4-12(6-8)10-2-1-9(5-11-10)13(15)16/h1-2,5,8,14H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXFFTGFJKWNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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